![molecular formula C22H38O4 B14002251 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene CAS No. 32514-70-8](/img/structure/B14002251.png)
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene is an organic compound that belongs to the class of phenylpropanes It is characterized by its complex structure, which includes multiple ethoxyethoxy groups and an octylbenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene typically involves the reaction of 4-octylphenol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the phenol group, forming the ethoxyethoxy chains. The reaction conditions usually include a temperature range of 100-150°C and a pressure of 1-5 atm. The catalyst used can be a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors equipped with temperature and pressure control systems. The process involves continuous feeding of 4-octylphenol and ethylene oxide into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding the desired compound with high purity.
化学反応の分析
Types of Reactions
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Nitro compounds, Sulfonic acids, Halogenated compounds
科学的研究の応用
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar compound with a simpler structure, used as a solvent in various applications.
1-Ethoxy-2-(2-methoxyethoxy)ethane: Another related compound with similar ethoxyethoxy groups, used in chemical synthesis and as a solvent.
Uniqueness
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene is unique due to its complex structure, which imparts specific chemical properties and reactivity. Its multiple ethoxyethoxy groups provide solubility in various solvents, and the octylbenzene moiety contributes to its hydrophobic character. This combination of properties makes it suitable for specialized applications in research and industry.
特性
CAS番号 |
32514-70-8 |
|---|---|
分子式 |
C22H38O4 |
分子量 |
366.5 g/mol |
IUPAC名 |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene |
InChI |
InChI=1S/C22H38O4/c1-4-6-7-8-9-10-11-21-12-14-22(15-13-21)26-20(3)25-19-18-24-17-16-23-5-2/h12-15,20H,4-11,16-19H2,1-3H3 |
InChIキー |
ZCNNEFMWMHBCEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(C)OCCOCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
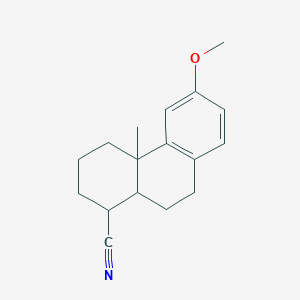
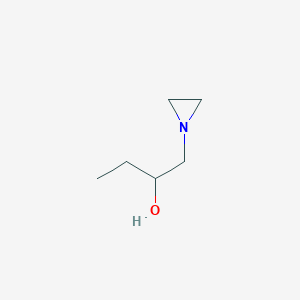
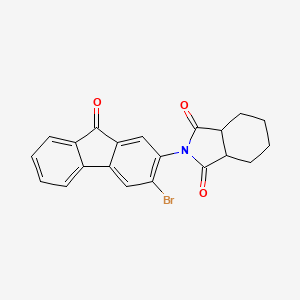
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
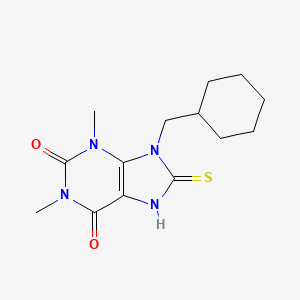
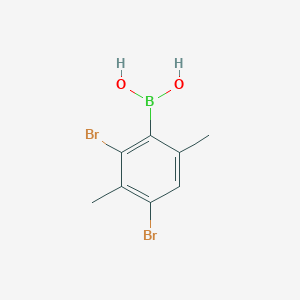
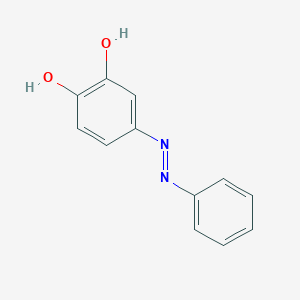
![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
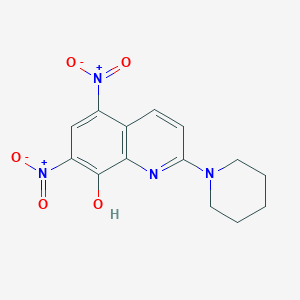
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
